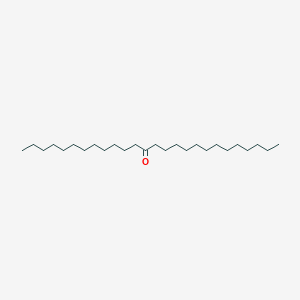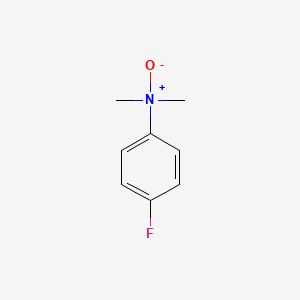
4-Fluoro-N,N-dimethylbenzen-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-fluorobenzenamine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of a nitrogen-oxygen coordinate covalent bond, with three additional substituent groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluorobenzenamine N-oxide typically involves the oxidation of N,N-Dimethyl-4-fluorobenzenamine. One common method is the use of hydrogen peroxide as an oxidizing agent under mild conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-4-fluorobenzenamine N-oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced separation techniques to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-fluorobenzenamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: N,N-Dimethyl-4-fluorobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-fluorobenzenamine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-fluorobenzenamine N-oxide involves its interaction with molecular targets through the nitrogen-oxygen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzenamine: Lacks the fluorine substituent and N-oxide functional group.
N,N-Dimethyl-4-chlorobenzenamine N-oxide: Similar structure but with a chlorine substituent instead of fluorine.
N,N-Dimethyl-4-bromobenzenamine N-oxide: Similar structure but with a bromine substituent instead of fluorine.
Uniqueness
N,N-Dimethyl-4-fluorobenzenamine N-oxide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The N-oxide functional group also imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
130445-20-4 |
|---|---|
Formule moléculaire |
C8H10FNO |
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
4-fluoro-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C8H10FNO/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
HJHICKRDRNIGPS-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C1=CC=C(C=C1)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


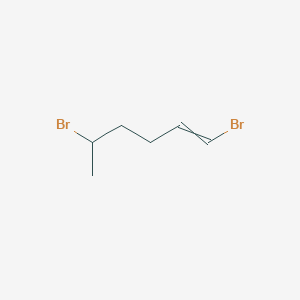

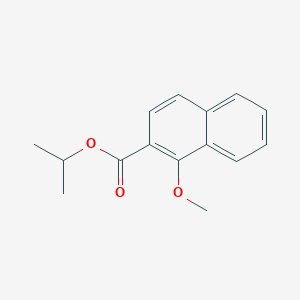
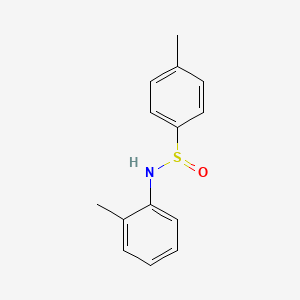
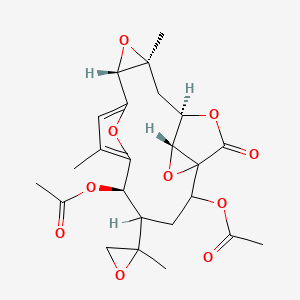
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

